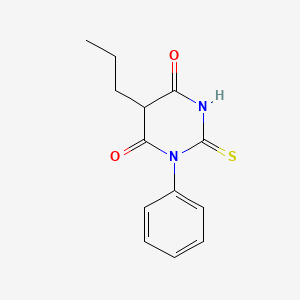![molecular formula C21H19BrO6 B11652179 propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652179.png)
propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of esters. It is characterized by the presence of a chromenone core, which is a fused ring system containing a benzene ring and a pyrone ring. The compound also features a bromophenoxy group and a propanoate ester moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves a multi-step process
Preparation of Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield 4-oxo-4H-chromen-3-carboxylic acid ethyl ester.
Introduction of Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction. The 4-oxo-4H-chromen-3-carboxylic acid ethyl ester is reacted with 2-bromophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound’s chromenone core can interact with enzymes and receptors, modulating their activity. The bromophenoxy group may enhance binding affinity and specificity, while the ester moiety can influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Methyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
Uniqueness
This compound is unique due to its specific ester moiety, which can influence its chemical reactivity and biological activity. The propyl group may provide distinct solubility and pharmacokinetic properties compared to its isopropyl, ethyl, and methyl analogs.
Propiedades
Fórmula molecular |
C21H19BrO6 |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
propyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C21H19BrO6/c1-3-10-25-21(24)13(2)27-14-8-9-15-18(11-14)26-12-19(20(15)23)28-17-7-5-4-6-16(17)22/h4-9,11-13H,3,10H2,1-2H3 |
Clave InChI |
VWOKMIFZRJMFIH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)
![4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)


![4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11652125.png)
![methyl 2-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652130.png)
![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)

![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11652171.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
![13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
